

Application Note: Quantitative Analysis of Clostebol Acetate in Hair by UHPLC-MS/MS

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Compound of Interest

Compound Name: Clostebol acetate

Cat. No.: B1669246

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Abstract

This application note details a robust and sensitive method for the quantification of **clostebol acetate** in hair samples using Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). Hair analysis provides a longer detection window for substances compared to urine or blood, making it an invaluable matrix for monitoring long-term exposure to anabolic androgenic steroids like **clostebol acetate**.^{[1][2]} This is particularly useful in sports anti-doping and forensic toxicology to differentiate between chronic use and single, unintentional exposure.^{[1][2]} The described method is capable of detecting **clostebol acetate** in the low pg/mg range, offering high sensitivity and specificity.^{[1][2]}

Introduction

Clostebol is a synthetic anabolic androgenic steroid, and its acetate ester is used in some pharmaceutical preparations. Its abuse as a performance-enhancing drug has led to sanctions against athletes in various sports.^{[1][2]} While urine analysis is common for detecting clostebol metabolites, it is often indicative of recent use. Hair analysis serves as a complementary approach, providing a historical record of exposure over weeks to months, depending on the length of the hair shaft. The development of a validated UHPLC-MS/MS method for **clostebol acetate** in hair is crucial for obtaining reliable results to understand the origin of clostebol intake.^{[1][2]}

Experimental Protocol

Sample Preparation

A detailed protocol for the extraction of **clostebol acetate** from hair is outlined below.

Materials:

- Hair sample (approx. 50 mg)
- Dichloromethane
- Methanol
- Ultrapure water
- Internal Standard (IS) solution (e.g., Testosterone-d3)
- 0.1 M Sodium Hydroxide
- 1 M Acetic Acid
- Phosphate buffer (pH 7)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

- **Decontamination:** Wash the hair sample twice with 5 mL of dichloromethane for 2 minutes to remove external contaminants. Discard the washings and allow the hair to dry completely.
- **Pulverization:** Finely cut the decontaminated hair into small segments (1-2 mm).
- **Incubation:** Place the cut hair into a glass tube and add 1 mL of 0.1 M NaOH. Incubate at 95°C for 10 minutes to digest the hair matrix.
- **Neutralization:** After cooling to room temperature, neutralize the sample by adding 100 µL of 1 M acetic acid.

- Internal Standard Spiking: Add the internal standard to the sample.
- Extraction: Add 2 mL of phosphate buffer (pH 7) and vortex for 1 minute. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane:ethyl acetate).
- SPE Clean-up (Optional but Recommended): Condition an SPE cartridge. Load the organic extract and wash the cartridge. Elute the analyte with an appropriate solvent.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
- Analysis: Inject an aliquot into the UHPLC-MS/MS system.

UHPLC-MS/MS Analysis

Instrumentation: A high-performance UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

UHPLC Conditions: | Parameter | Value | |---|---| | Analytical Column | C18, 1.7 µm, 2.1 x 100 mm (or equivalent) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40 °C | | Gradient Program | Time (min) | %B | | 0.0 | 30 | | 1.0 | 30 | | 8.0 | 95 | | 10.0 | 95 | | 10.1 | 30 | | 12.0 | 30 |

MS/MS Conditions: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Clostebol Acetate	365.2	305.2 (Quantifier)	15
365.2	143.1 (Qualifier)	30	
Testosterone-d3 (IS)	292.2	112.1	25
292.2	98.1	35	

Quantitative Data Summary

The method was validated for selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

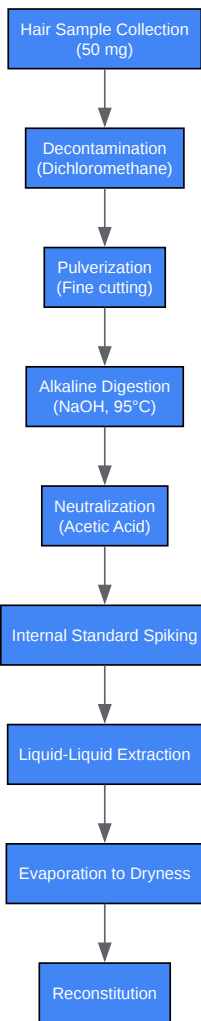
Table 1: Method Validation Parameters

Parameter	Clostebol Acetate
Linearity Range	0.5 - 100 pg/mg
Correlation Coefficient (r^2)	> 0.995
LOD	0.2 pg/mg
LOQ	0.5 pg/mg
Accuracy (Bias %)	-8.5% to 10.2%
Intra-day Precision (RSD%)	< 10%
Inter-day Precision (RSD%)	< 15%
Recovery	> 85%

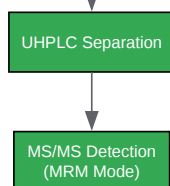
Visualizations

Experimental Workflow

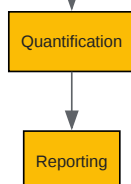
Sample Preparation



Analysis



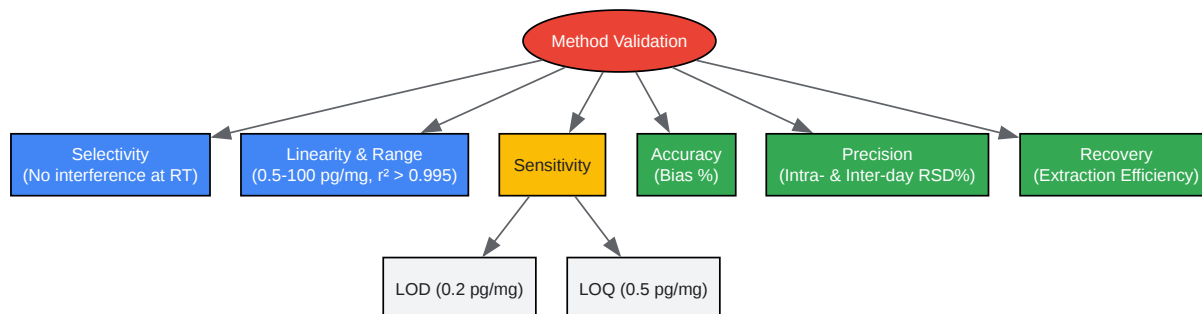
Data Processing



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Caption: Experimental workflow for **clostebol acetate** analysis in hair.

Method Validation Logic



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Caption: Key parameters for UHPLC-MS/MS method validation.

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References

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- 2. Analysis of anabolic steroids in human hair using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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